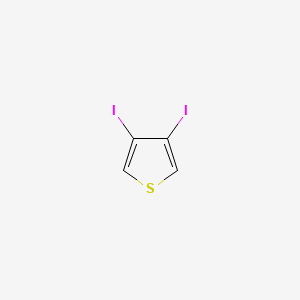

3,4-Diiodothiophene

Description

Contextual Significance of Thiophene (B33073) Derivatives in Contemporary Organic Synthesis

Thiophene derivatives are ubiquitous building blocks in contemporary organic synthesis, finding widespread application across multiple scientific disciplines. Their structural similarity to benzene, coupled with the presence of a sulfur heteroatom, imparts unique electronic and chemical properties that are highly sought after researchgate.netontosight.airesearchgate.netrsc.orgmdpi.comnih.govijprajournal.com.

In the pharmaceutical industry, thiophene scaffolds are integral to numerous drug molecules, contributing to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects rsc.orgnih.govijprajournal.comd-nb.info. Beyond medicinal chemistry, thiophene-based compounds are vital in agrochemicals and are extensively utilized in materials science researchgate.netontosight.airesearchgate.netmdpi.com. Their semiconducting properties have led to their incorporation into organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs), where they form the active layers responsible for charge transport and light emission or absorption researchgate.netresearchgate.netrsc.orgcmu.edumdpi.com. The ability to tailor their electronic and optical properties through strategic functionalization makes them exceptionally valuable for developing next-generation electronic devices.

Strategic Role of Halogenated Thiophenes in Enabling Diverse Chemical Transformations

The introduction of halogen atoms onto the thiophene ring significantly enhances its synthetic utility, primarily by activating specific positions for carbon-carbon and carbon-heteroatom bond formation d-nb.infomdpi.comontosight.ainih.govrsc.orgmdpi.comsigmaaldrich.comwikipedia.org. Halogenated thiophenes, especially iodo-substituted derivatives, are prime substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Kumada couplings d-nb.infomdpi.comontosight.ainih.govrsc.orgmdpi.comsigmaaldrich.comwikipedia.org.

The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, leading to faster oxidative addition rates with palladium catalysts. This reactivity makes iodinated compounds highly efficient coupling partners, often allowing reactions to proceed under milder conditions and with higher yields ontosight.airsc.org. The presence of two iodine atoms, as in diiodothiophenes, offers the potential for sequential or double cross-coupling reactions, enabling the synthesis of more complex conjugated systems, oligomers, and polymers with precisely controlled architectures. For instance, 2,5-diiodothiophene (B186504) is a well-established monomer for synthesizing polythiophenes and oligothiophenes used in organic electronics ontosight.aisigmaaldrich.comresearchgate.netsigmaaldrich.compsu.edutue.nluni-muenchen.de. While less commonly discussed than its 2,5-isomer, the 3,4-diiodothiophene motif also plays a strategic role, particularly in the design of specialized materials where the specific substitution pattern dictates electronic and structural properties.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diiodothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYTZXCRMJJEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172855 | |

| Record name | 3,4-Diiodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19259-08-6 | |

| Record name | 3,4-Diiodothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019259086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diiodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Diiodothiophene

Direct Halogenation Strategies

Direct halogenation methods aim to introduce iodine atoms onto the thiophene (B33073) ring in a controlled manner. However, achieving regioselectivity for the 3,4 positions on unsubstituted thiophene can be challenging due to the inherent reactivity of the thiophene nucleus, which typically favors substitution at the 2 and 5 positions.

Direct iodination of unsubstituted thiophene to achieve the 3,4-disubstituted product is not a straightforward process and often leads to mixtures of isomers or low yields. Research indicates that the presence of electron-withdrawing groups at the 2- and/or 4-positions can improve the regioselectivity for iodination at the 3,4 positions escholarship.org.

A notable example of direct iodination applied to a substituted thiophene is the synthesis of 2-(4-Chlorophenyl)-3,4-diiodothiophene. This reaction typically involves treating the corresponding phenylthiophene precursor with iodine, often in the presence of suitable solvents like dichloromethane (B109758) (CH₂Cl₂) or nitromethane (B149229) (CH₃NO₂). While specific yields for 3,4-diiodothiophene itself via direct iodination of unsubstituted thiophene are not prominently detailed in the reviewed literature, related derivatives have been successfully synthesized scribd.com.

Electrophilic iodocyclization offers an alternative strategy for constructing diiodinated heterocyclic systems, including thiophene derivatives. This method involves the cyclization of alkyne precursors in the presence of an iodinating agent, typically iodine, which facilitates the formation of the heterocyclic ring with iodine atoms incorporated at specific positions. While this approach is well-established for forming diiodinated furans and pyrans, analogous strategies can be applied to thiophene synthesis. For instance, iodine can mediate the cyclization of suitable alkyne substrates to yield this compound derivatives, often requiring specific solvents such as dichloromethane or acetonitrile (B52724) to achieve efficient cyclization and good yields scribd.com.

Multistep Synthetic Routes and Derivatization

Multistep synthesis provides more control over regiochemistry and allows for the preparation of specific this compound derivatives by building upon pre-functionalized thiophene scaffolds or utilizing key intermediates.

Tetraiodothiophene serves as a precursor in the synthesis of various this compound derivatives. For example, tetraiodothiophene can react with trimethylsilylacetylene (B32187) (TMSA) to yield 2,5-bis((trimethylsilyl)ethynyl)-3,4-diiodothiophene. This reaction, carried out at room temperature, provides the desired diiodinated derivative in high yield, demonstrating the utility of tetraiodothiophene as a starting material for incorporating the 3,4-diiodo motif into more complex structures dss.go.th. Direct conversion of tetraiodothiophene to this compound, likely through selective deiodination, is not explicitly detailed in the provided literature snippets.

This approach involves introducing iodine atoms at the 3 and 4 positions of thiophenes that are already substituted at other positions, such as the 2 and 5 positions. A well-documented method for synthesizing a derivative like 2,5-dibromo-3,4-diiodothiophene (B11940600) involves the iodination of 2,5-dibromothiophene (B18171). This transformation is typically achieved by treating 2,5-dibromothiophene with iodine in the presence of periodic acid and an acidic medium (e.g., acetic acid, water, and sulfuric acid) at elevated temperatures tuwien.at. Other perhalogenated thiophenes, such as 2,5-dichloro-3,4-diiodothiophene (B12099255), are also synthesized using similar halogenation strategies, highlighting the versatility of this method for creating a range of this compound derivatives researchgate.net.

The electrophilic iodocyclization of alkyne precursors, as described in section 2.1.2, represents a significant novel pathway for accessing diiodinated heterocyclic compounds, including thiophene derivatives scribd.com. This method offers a convergent approach to building the thiophene ring with precise iodine placement, bypassing some of the regioselectivity challenges associated with direct electrophilic substitution on pre-formed thiophene rings.

Applications in Materials Science

Organic Solar Cells (OSCs) and Organic Electronics

Halogenated thiophenes, including those with iodine at the 3,4 positions, have been investigated as additives and building blocks for organic solar cells and other organic electronic devices. The introduction of such compounds can fine-tune the molecular packing, morphology, and charge transport properties of the active layers, thereby enhancing device performance.

Perhalogenated isomeric thiophenes, such as 3,4-dibromo-2,5-diiodothiophene (B12095848) and 2,5-dichloro-3,4-diiodothiophene (B12099255), have been synthesized and studied as solid additives in organic solar cells (OSCs) to optimize film morphology and improve power conversion efficiencies (PCEs) researchgate.net. These additives interact with active layer components, influencing crystallinity and phase separation, which are critical factors for efficient charge generation and transport.

Furthermore, thiophene (B33073) derivatives, including those synthesized from diiodothiophene precursors, are fundamental to the development of conjugated polymers and oligomers used in various organic electronic applications, such as OFETs and OLEDs researchgate.netresearchgate.netrsc.orgcmu.edumdpi.comontosight.ai. The specific arrangement of iodine atoms in this compound offers a distinct synthetic handle for creating novel conjugated systems with tailored electronic and optical properties.

This compound, as a member of the diiodothiophene family, represents a valuable synthetic intermediate with significant potential in advanced organic synthesis and materials science. Its strategic placement of iodine atoms allows for versatile functionalization via cross-coupling reactions, enabling the construction of complex conjugated molecules and polymers. While research on the unsubstituted this compound itself is less extensive than for its 2,5-isomer, the presence of the 3,4-diiodo substitution pattern in high-performance materials for organic electronics underscores its importance. Continued exploration of its synthesis and reactivity promises to unlock new avenues for designing next-generation functional materials.

Applications of 3,4 Diiodothiophene As a Building Block in Advanced Materials Science

Precursors for Conjugated Oligomers and Polymers

The carbon-iodine bonds at the 3- and 4-positions of the thiophene (B33073) ring are key to its utility as a monomer. These bonds readily participate in metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of π-conjugated systems. These reactions allow for the precise construction of polymer backbones with alternating electron-rich and electron-deficient units or the extension of conjugation through the formation of oligomeric structures.

3,4-Diiodothiophene and its derivatives serve as crucial monomers in the synthesis of thiophene-based conductive polymers and oligomers. The creation of these materials relies heavily on palladium-catalyzed cross-coupling reactions such as Stille, Suzuki, and Sonogashira-Hagihara couplings. nih.govclockss.orgwiley-vch.dewikipedia.orgwikipedia.org These synthetic methods are highly valued for their tolerance of various functional groups and their effectiveness in forming the carbon-carbon bonds necessary for a conjugated backbone. wiley-vch.de

In a typical Stille polycondensation, a diiodinated aromatic compound like a 3,4-disubstituted-2,5-diiodothiophene is reacted with an organotin reagent in the presence of a palladium catalyst to form the polymer. wiley-vch.deresearchgate.net Similarly, the Suzuki coupling reaction joins the diiodo-monomer with an organoboron compound, such as a thiophene boronic acid, to build the polymer chain. nih.govwikipedia.orgrsc.org The Sonogashira-Hagihara coupling is employed to react diiodothiophenes with terminal alkynes, creating polymers and oligomers containing aryleneethynylene units. clockss.orgresearchgate.net For instance, bis(azulenylethynyl)thiophenes, which are π-conjugated oligomers, have been synthesized from 3,4-disubstituted-2,5-diiodothiophene via this method. clockss.org

The choice of polymerization technique and the specific monomers used allow for fine-tuning of the resulting polymer's properties, such as solubility, molecular weight, and electronic characteristics, which are critical for their performance in electronic devices. rsc.orgcas.org

Table 1: Polymerization Methods Utilizing Dihalo-Thiophene Precursors

| Polymerization Method | Reactants | Catalyst System (Typical) | Resulting Linkage | Reference(s) |

|---|---|---|---|---|

| Stille Coupling | Dihalo-thiophene + Organotin Reagent | Palladium (e.g., Pd(PPh₃)₄) | C-C Single Bond | wiley-vch.dewikipedia.orgresearchgate.net |

| Suzuki Coupling | Dihalo-thiophene + Organoboron Reagent | Palladium (e.g., Pd(OAc)₂) + Base | C-C Single Bond | nih.govwikipedia.orgrsc.org |

| Sonogashira Coupling | Dihalo-thiophene + Terminal Alkyne | Palladium/Copper (e.g., Pd-Cu) | C-C Triple Bond (Ethynylene) | clockss.orgresearchgate.net |

| Kumada Coupling | Dihalo-thiophene + Grignard Reagent | Nickel (e.g., Ni(dppp)Cl₂) | C-C Single Bond | nih.govmdpi.com |

This compound is a key starting material for the fabrication of well-defined small molecule organic semiconductors. cas.org These materials are of great interest for their predictable structures and consistent performance in electronic devices. mdpi.com The reactivity of the C-I bonds at the 3- and 4-positions allows for the attachment of various π-conjugated groups, leading to the construction of larger, functional molecules.

A significant application is in the synthesis of fused thiophene systems, which are excellent candidates for organic semiconductors. mdpi.comresearchgate.net For example, 2,5-dialkynyl-3,4-diiodothiophenes are used as direct precursors to create dithieno[3,2-b:2′,3′-d]thiophenes (DTTs). researchgate.net These DTT derivatives have been successfully employed as the active semiconductor layer in organic field-effect transistors (OFETs). mdpi.comresearchgate.net Another example includes the synthesis of 2,5-Bis[2-(4-butylphenyl)ethynyl]-3,4-diiodothiophene, a small molecule semiconductor built upon the this compound core. thieme-connect.com The ability to precisely engineer these molecules allows for the tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in devices. mdpi.com

Advanced Organic Electronic and Optoelectronic Devices

The polymers and small molecules derived from this compound are integral components of various organic electronic and optoelectronic devices. Their tunable semiconducting properties make them suitable for use in the active layers of solar cells, transistors, and light-emitting diodes. cas.org

In the field of organic photovoltaics (OPVs) and solar cells (OSCs), derivatives of this compound have found a niche application as solid additives to optimize the morphology of the active layer. researchgate.netresearchgate.net The active layer in many high-performance OSCs consists of a bulk heterojunction (BHJ) blend of donor and acceptor materials. researchgate.netCurrent time information in Bangalore, IN. The efficiency of these devices is highly dependent on the nanoscale morphology of this blend. researchgate.netCurrent time information in Bangalore, IN.

Research has shown that adding small amounts of halogenated thiophenes, such as 2,5-dichloro-3,4-diiodothiophene (B12099255), can significantly improve device performance. researchgate.net These additives can enhance phase separation, improve the crystallinity of the materials, and facilitate better charge transport and extraction, leading to higher power conversion efficiencies (PCE) and improved device stability. researchgate.netCurrent time information in Bangalore, IN. For instance, the use of 2,5-dichloro-3,4-diiodothiophene as a volatile additive enhanced both the PCE and stability of PM6:Y6-based organic solar cells. Current time information in Bangalore, IN.

Table 2: Performance Enhancement in Organic Solar Cells using Halogenated Thiophene Additives

| Additive | Host System | Key Improvement(s) | Resulting PCE | Reference(s) |

|---|---|---|---|---|

| 2,5-dichloro-3,4-diiodothiophene | PM6:Y6 | Enhanced PCE and stability | Not specified | Current time information in Bangalore, IN. |

| 1,4-diiodobenzene (DIB) | Non-fullerene OSC | Enhanced charge transport, improved crystallinity | 16.67% | researchgate.netCurrent time information in Bangalore, IN. |

| 3,4-dibromo-2,5-diiodothiophene (B12095848) | All-polymer solar cells | Finely regulated molecular packing | >18% | researchgate.net |

The versatility of this compound extends to materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). clockss.orgcas.org Oligothiophenes and their fused derivatives, often synthesized from diiodinated precursors, are a prominent class of organic semiconductors used in these devices. clockss.orgcas.org

For OFETs, materials must exhibit high charge carrier mobility. google.com Small molecules based on dithieno[3,2-b:2′,3′-d]thiophene (DTT), which can be synthesized from this compound intermediates, have been developed as solution-processable semiconductors for OFETs. mdpi.comresearchgate.net These materials have demonstrated excellent p-channel activity with high hole mobilities and current on/off ratios. mdpi.com

In the realm of OLEDs, π-conjugated polymers and small molecules are used as the emissive layer. beilstein-journals.orgmdpi.com Materials synthesized from thiophene derivatives can be designed to emit light across the visible spectrum. researchgate.net For example, donor-acceptor type polymers containing benzotriazole (B28993) and thiophene units, created through cross-coupling polycondensation, have been used as lighting emitters in OLEDs, showing promising green and red luminescence. mdpi.com The ability to construct complex π-conjugated systems using precursors like this compound is essential for developing new, efficient materials for next-generation displays and lighting. clockss.orgbeilstein-journals.org

Construction of Fused and Annulated Thiophene Architectures

One of the most powerful applications of this compound is in the construction of fused and annulated thiophene architectures. These multi-ring systems, such as thienothiophenes and dithienothiophenes, are highly sought after in materials science due to their rigid, planar structures which promote strong intermolecular π-π stacking and facilitate efficient charge transport. encyclopedia.pubresearchgate.net

A direct synthetic route to these fused systems utilizes the reactivity of the iodine atoms at the 3- and 4-positions. A key example is the synthesis of dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives. researchgate.net This process involves the initial synthesis of 2,5-dialkynyl-3,4-diiodothiophenes. These precursors then undergo a copper-catalyzed double annulation reaction with a sulfur source like sodium sulfide (B99878) (Na₂S) to form the fused DTT core. researchgate.net

Another important synthetic strategy is iodocyclization, where an iodine atom participates in the ring-closing step to form a new heterocyclic ring. mdpi.comorganic-chemistry.orgscribd.com While often used to synthesize iodothiophenes from acyclic precursors, the principles of electrophilic cyclization highlight the utility of iodine in building complex, fused aromatic systems. mdpi.comrsc.org For example, iodocyclization of ortho-functionalized ethynylarenes is a convenient approach for building fused systems like 2,3-diiodobenzo[b]thiophene. rsc.org These methods provide a pathway from simple thiophene derivatives to complex, high-performance materials for advanced electronic applications.

Synthesis of Dithieno[3,2-b:2′,3′-d]thiophenes and Related Derivatives

Dithieno[3,2-b:2′,3′-d]thiophenes (DTTs) are a class of fused-ring aromatic compounds that have garnered significant attention as high-performance organic semiconductors. The planar and rigid structure of the DTT core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs).

A key synthetic strategy for constructing the DTT framework utilizes a this compound derivative as a central precursor. One developed method involves a three-step process starting from thiophene itself. mdpi.com This process includes:

Tetraiodation of thiophene to produce tetraiodothiophene.

Selective dialkynylation at the more reactive 2- and 5-positions of the tetraiodothiophene, yielding a 2,5-dialkynyl-3,4-diiodothiophene intermediate.

A final copper(I) iodide/TMEDA catalyzed double annulation of the 2,5-dialkynyl-3,4-diiodothiophene with a sulfur source like sodium sulfide (Na₂S) to afford the fused Dithieno[3,2-b:2′,3′-d]thiophene core. mdpi.commdpi.com

This approach highlights the strategic importance of the 3,4-diiodo-substituted thiophene core, which remains after the initial functionalization at the 2,5-positions, to facilitate the final ring-closing reaction that forms the desirable fused heterocyclic system. mdpi.com The resulting DTT derivatives can be further functionalized for use as solution-processable small molecular semiconductors in electronic devices.

Formation of Thiophene-Fused Siloles

Thiophene-fused siloles, which are silacyclopentadienes fused with a thiophene ring, are of considerable interest as functional materials due to their unique electronic and photophysical properties, making them potential candidates for organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.netrsc.org

Recent synthetic advancements in this area have focused on rhodium-catalyzed intramolecular trans-bis-silylation reactions. researchgate.netrsc.org This methodology has been successfully applied to produce siloles with condensed thiophene rings. However, the documented synthetic pathway initiates from 2,3-diiodothiophene (B101709) , not the 3,4-isomer. researchgate.net In this process, 2,3-diiodothiophene is converted into a 3-ethynyl-2-pentamethyldisilanylthiophene derivative. researchgate.netrsc.org This precursor then undergoes a rhodium-catalyzed intramolecular cyclization to yield a silole fused at the [2,3-b] position of the thiophene ring. researchgate.netrsc.org

A review of the available research did not identify a direct synthetic route for the formation of thiophene-fused siloles starting from the this compound isomer. The established methods preferentially use the 2,3-isomer to achieve the necessary precursor for the trans-bis-silylation reaction. researchgate.netrsc.org

Incorporation into Complex Ligand Frameworks (e.g., Polybipyridine Systems)

The diiodo functionality of thiophene derivatives serves as a powerful tool for constructing large, conjugated oligomers and complex ligands through iterative cross-coupling reactions. Specifically, substituted diiodothiophenes have been used to create soluble polybipyridine ligands, which are important components in supramolecular chemistry and for the synthesis of metal complexes with specific photophysical and redox properties.

Research has detailed the synthesis of a series of polybipyridine ligands containing one to five bipyridine units bridged by rigid carbon-carbon triple bonds and substituted with 3,4-dibutylthiophene (B1250564) units. arkat-usa.org A key building block in this strategy is 3,4-dibutyl-2,5-diiodothiophene . arkat-usa.orgumich.edu The synthesis employs the Sonogashira cross-coupling reaction, promoted by a palladium(0) catalyst under mild conditions. arkat-usa.org In this approach, terminal alkynes attached to bipyridine units are coupled with the iodo-substituents on the thiophene ring. arkat-usa.orgumich.edu

This method allows for the construction of dimeric to pentameric bipyridine ligands where the chelating bipyridine subunits are bridged by a 3,4-dibutyl-2,5-diethynylthiophene spacer. arkat-usa.org The resulting large, π-conjugated molecules exhibit progressively lower energy absorption and fluorescence transitions as the number of π-electrons in the system increases. arkat-usa.org

Development of Functional Additives for Organic Devices (e.g., Morphology Optimization in OSCs)

In the fabrication of high-performance bulk heterojunction (BHJ) organic solar cells (OSCs), achieving an optimal morphology of the active layer is a critical and challenging task. vdoc.pub The use of small molecule solid additives has emerged as a highly effective strategy to fine-tune this morphology, leading to enhanced device efficiency and stability. thieme-connect.de Halogenated thiophenes, including derivatives of this compound, have been successfully employed as additives to optimize the performance of all-polymer and polymer:small-molecule solar cells.

For instance, perhalogenated thiophenes such as 2,5-dichloro-3,4-diiodothiophene and 2,5-dibromo-3,4-diiodothiophene (B11940600) have been used as solid additives in OSCs. rsc.org These additives can beneficially regulate the molecular packing and crystallinity of the donor-acceptor blend during the film-forming process. The intermolecular interactions between the halogenated thiophene additive and the polymer components can lead to more ordered molecular packing and favorable phase separation. rsc.org

The addition of these molecules has been shown to improve key photovoltaic parameters. In one study, using 2,5-dibromo-3,4-diiodothiophene (referred to as SA-T2) as an additive in a PM6:PY-IT based all-polymer solar cell resulted in a significant increase in power conversion efficiency (PCE). Similarly, 2,5-dichloro-3,4-diiodothiophene has been demonstrated as a versatile and volatile solid additive that enhances both the efficiency and stability of PM6:Y6-based solar cells. These improvements are often attributed to enhanced charge transport and extraction, reduced charge recombination, and superior nanomorphology of the active layer.

| Additive System | Base System | PCE (Control) | PCE (with Additive) | Change in Efficiency | Ref. |

| 2,5-dibromo-3,4-diiodothiophene (SA-T2) | PM6:PY-IT | 16.5% | 17.8% | +7.9% | |

| 2,5-dichloro-3,4-diiodothiophene | PM6:Y6 | Not Specified | Enhanced PCE | Improvement noted | |

| 1,4-diiodobenzene (DIB) (for comparison) | PM6:Y6 | 14.94% | 16.67% | +11.6% |

Theoretical and Computational Investigations of 3,4 Diiodothiophene Systems

Electronic Structure and Properties Characterization

Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are widely employed to elucidate the electronic structure of thiophene (B33073) derivatives, including their frontier molecular orbitals (HOMO and LUMO) and charge distribution chinesechemsoc.orgvulcanchem.comrsc.orgacs.orgresearchgate.net. These calculations are fundamental for understanding charge transport, optical absorption, and reactivity. For related dimeric electron acceptors incorporating thiophene units, DFT calculations have revealed specific LUMO and HOMO energy levels, such as -3.57/-5.57 eV for DY-T, -3.60/-5.58 eV for DY-TF, and -3.63/-5.59 eV for DYF-TF, which correlate with experimental cyclic voltammetry (CV) measurements chinesechemsoc.org. Theoretical studies on halogenated thiophenes, such as 2,3,4-triiodo-5-methylthiophene, contribute to understanding how substituent effects influence the electronic properties of the thiophene ring, which is vital for designing materials with tailored optoelectronic characteristics vulcanchem.com. Periodic DFT calculations have also been used for spectral assignments of molecules like 2,5-diiodothiophene (B186504), confirming experimental vibrational data acs.org. The computational methodology for organic solar cells (OSCs) often involves DFT and TD-DFT to predict geometrical configurations, electronic parameters, and molecular dynamics researchgate.net.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are instrumental in dissecting reaction pathways and identifying transition states, offering detailed mechanistic insights. For diiodothiophene dication, studies have focused on dissociation pathways, such as C4H2S2+ → C4H2S+ + I+ + I. By analyzing ion momentum correlation, researchers have determined energy-dependent timescales for this three-body process rsc.org. As the available internal energy increases, the dissociation mechanism evolves from a secondary dissociation regime towards a concerted dissociation, with the secondary dissociation time constant varying from 1.5 ps to 129 fs rsc.org. These simulations, often compared with experimental data, utilize models like stochastic charge-hopping molecular mechanics to understand the dynamics of fragmentation rsc.org. Such analyses are critical for understanding the stability and reactivity of iodinated thiophenes under various conditions.

Photophysical Process Modeling

The modeling of photophysical processes, including photoionization and Auger decay, is essential for understanding light-matter interactions in molecular systems. Studies on diiodothiophene dications have explored fragmentation following ionization and subsequent Auger decay, providing insights into the timescales of these processes rsc.org. While specific computational modeling of singlet fission in 3,4-diiodothiophene is not extensively detailed in the provided search results, computational chemistry in general is used to predict the photophysical properties of organic dyes and conjugated systems schanzelab.orguab.cat. For instance, TD-DFT calculations using functionals like B3LYP and CAM-B3LYP are employed to model photophysical properties of organic molecules, with CAM-B3LYP being preferred for extended conjugated systems uab.cat. Computational studies on thiophene derivatives have also investigated electronic relaxation mechanisms, including internal conversion and intersystem crossing, which are critical for understanding excited-state dynamics researchgate.net.

Rational Design and Prediction of Material Properties

Computational modeling serves as a powerful tool for the rational design and prediction of material properties, guiding the synthesis of new compounds with desired functionalities. In the field of organic solar cells (OSCs), computational simulations, particularly DFT, are used to understand how additives like 2,5-dichloro-3,4-diiodothiophene (B12099255) influence the morphology of active layers by regulating molecular packing and aggregation researchgate.netresearchgate.netacs.org. These studies reveal noncovalent interactions that can lead to favorable phase separation and enhanced molecular stacking, ultimately improving device performance researchgate.net. Theoretical studies on substituted thiophenes contribute to designing functional materials with specific optoelectronic properties vulcanchem.com. Computational modeling can also predict band gaps and electronic properties, enabling the design of materials for applications such as photocatalysis by tuning metal centers and ligands rsc.org. The ability to predict molecular configuration, electronic parameters, and dynamics through DFT is fundamental for designing organic semiconductors for electronic devices researchgate.net. For example, computational studies on dimerized small-molecule acceptors (DSMA) with varying linkers, such as thiophene, have predicted that linker selection can modulate crystalline properties and glass transition temperatures, leading to optimized blend morphology and electron mobility in OSCs acs.org.

Emerging Research Frontiers and Future Outlook for 3,4 Diiodothiophene

Exploration of Novel Synthetic Methodologies with Enhanced Selectivity and Sustainability

The synthesis of 3,4-diiodothiophene and its derivatives is progressively moving towards greener and more efficient chemical processes. Traditional methods for synthesizing substituted thiophenes often involve harsh reaction conditions and the use of hazardous reagents. rsc.org Current research, however, is focused on developing methodologies that offer high selectivity and are environmentally benign.

One promising approach is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to significantly reduce reaction times, in some cases from hours to minutes, while often improving product yields. derpharmachemica.com For instance, a green chemistry approach to the Gewald reaction, a multicomponent condensation for synthesizing 2-aminothiophenes, has demonstrated the efficiency of microwave assistance. derpharmachemica.com While not directly applied to this compound in the cited literature, this methodology holds potential for its synthesis and functionalization.

Furthermore, the principles of green chemistry are being applied through the use of more sustainable solvents and reagents. rsc.org Research into the synthesis of halogenated thiophenes has demonstrated the use of sodium halides as a source of electrophilic halogens in the environmentally friendly solvent, ethanol. nih.gov This approach avoids the use of harsh and toxic halogenating agents. Iodocyclization reactions, which can be promoted by molecular iodine, represent another selective method for introducing iodine into the thiophene (B33073) ring system and can be carried out under mild conditions. organic-chemistry.orgbohrium.com

Sustainable strategies for thiophene synthesis also include transition-metal-free reactions. For example, the use of inexpensive and safe potassium xanthate (EtOCS2K) as a thiol surrogate in the heterocyclization of bromoenynes offers an environmentally sustainable route to substituted thiophenes. organic-chemistry.org These advancements highlight a clear trend towards developing synthetic routes to functionalized thiophenes, including this compound, that are not only efficient and selective but also align with the principles of green chemistry.

Development of Advanced Functionalization Strategies for Tailored Molecular Architectures

The two iodine atoms on the this compound ring serve as versatile handles for a variety of chemical transformations, enabling the construction of precisely defined molecular architectures. Palladium-catalyzed cross-coupling reactions are a cornerstone of these functionalization strategies, allowing for the selective formation of carbon-carbon and carbon-heteroatom bonds.

Unsymmetrically 3,4-disubstituted thiophenes can be synthesized with high regioselectivity by employing a stepwise approach. This involves a mono-ipso-iodination followed by a palladium-catalyzed reaction. acs.org This method provides a powerful tool for creating complex molecules with specific functionalities at each of the 3 and 4 positions. The synthesis of unsymmetrical 2,5-disubstituted thiophenes has also been achieved through selective and sequential palladium-catalyzed cross-coupling reactions, a strategy that can be adapted for 3,4-disubstituted analogues. rsc.org

Beyond traditional cross-coupling, direct C-H functionalization is emerging as a more atom- and step-economical strategy. This approach avoids the need for pre-functionalized starting materials, thereby simplifying synthetic sequences and reducing waste. unito.it Palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, a green solvent, highlighting the potential for sustainable functionalization methods. unito.it

The development of these advanced functionalization techniques is critical for creating novel thiophene-based materials. By precisely controlling the substitution pattern on the thiophene ring, researchers can fine-tune the electronic properties, solubility, and solid-state packing of the resulting molecules, which is essential for their application in electronic devices.

Interdisciplinary Applications in Next-Generation Materials and Devices

The unique electronic properties of thiophene-based molecules make them highly attractive for applications in organic electronics. This compound and its derivatives are being explored as key components in a range of next-generation materials and devices, with a notable application in organic solar cells (OSCs).

A significant breakthrough in this area is the use of 2,5-dichloro-3,4-diiodothiophene (B12099255) as a versatile solid additive to enhance the performance of OSCs. researchgate.net Research has shown that the addition of this compound can effectively optimize the morphology of the active layer in OSCs, leading to improved power conversion efficiencies. researchgate.net This highlights the potential of diiodothiophene derivatives to play a crucial role in the advancement of renewable energy technologies.

The broader family of functionalized thiophenes is integral to the development of various organic electronic devices. Thiophene-based covalent organic frameworks (COFs) are being investigated for their photophysical properties and applications in light-driven technologies. mdpi.com Furthermore, the synthesis of functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers, which are widely used as conductive materials, often starts from thiophene precursors. mdpi.com The ability to tailor the properties of these materials through the introduction of specific functional groups, a process that can be initiated from compounds like this compound, is crucial for advancing the field of organic electronics.

Synergistic Integration of Experimental and Computational Approaches in Thiophene Chemistry

The development of novel thiophene-based materials is increasingly benefiting from a synergistic approach that combines experimental synthesis and characterization with computational modeling. nih.gov This integrated strategy allows for a deeper understanding of the structure-property relationships of these materials and can accelerate the design of new molecules with desired functionalities.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic and optical properties of thiophene derivatives. nih.gov These calculations can provide insights into molecular geometries, energy levels of frontier molecular orbitals (HOMO and LUMO), and absorption spectra. nih.gov For example, DFT studies have been used to investigate the optoelectronic and structural properties of thienothiophene conjugated molecules, with the results showing good agreement with experimental data. derpharmachemica.comresearchgate.net

This predictive power of computational chemistry can guide experimental efforts by identifying promising molecular targets for synthesis. By simulating the properties of a range of potential molecules, researchers can prioritize the synthesis of those with the most desirable characteristics for a specific application. Following synthesis, experimental characterization techniques can then be used to validate the computational predictions and provide further insights into the material's behavior.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-diiodothiophene, and how can reaction conditions be optimized for higher yields?

- The synthesis of iodinated thiophenes typically involves halogenation of precursor molecules. For this compound, direct iodination of thiophene derivatives using iodine or iodine monochloride in the presence of a Lewis acid (e.g., FeCl₃) is common. Optimization includes controlling stoichiometry, temperature (often 0–50°C), and solvent polarity (e.g., dichloromethane or acetonitrile) to minimize side reactions . Microwave-assisted synthesis has been explored for analogous compounds to reduce reaction times and improve regioselectivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): and NMR are critical for confirming regiochemistry, with iodine's heavy atom effect causing distinct deshielding of adjacent protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, particularly useful for verifying iodination sites.

- X-ray Crystallography: Resolves crystal packing and halogen-bonding interactions, as demonstrated in studies of 2,5-diiodothiophene derivatives .

- HPLC: Reversed-phase HPLC with UV detection ensures purity, especially when separating iodinated isomers .

Q. What are the primary applications of this compound in materials science?

- This compound serves as a precursor for conductive polymers (e.g., polythiophenes) due to its ability to undergo cross-coupling reactions (e.g., Suzuki or Stille couplings). It is also used in crystal engineering as a halogen-bond donor, enabling the design of supramolecular architectures with tailored optoelectronic properties .

Advanced Research Questions

Q. How can time-resolved spectroscopy elucidate the photodissociation dynamics of this compound dications?

- Experiments at synchrotron facilities (e.g., MAX IV) combine vacuum ultraviolet (VUV) photoionization with ion momentum imaging to track dissociation pathways. For 2,5-diiodothiophene, energy-resolved Auger electron spectroscopy revealed sequential vs. concerted dissociation mechanisms, with time constants ranging from 129 fs to 1.5 ps depending on internal energy . Molecular dynamics simulations (e.g., stochastic charge-hopping models) further validate experimental observations .

Q. How can researchers resolve contradictions in reported dissociation pathways for iodinated thiophenes?

- Discrepancies often arise from differences in experimental energy thresholds or solvent environments. For example, gas-phase studies of 2,5-diiodothiophene show dominant I⁺ loss, while solution-phase studies may favor C–I bond retention due to solvation effects. Systematic variation of photon energies (10–100 eV) and comparison with computational benchmarks (e.g., DFT or TD-DFT) can reconcile such contradictions .

Q. What computational strategies are recommended for modeling the electronic structure of this compound?

- Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) accurately predicts iodine's polarizability and halogen-bonding interactions. Wavefunction analyzers (e.g., Multiwfn) quantify charge transfer in supramolecular systems, while NBO analysis identifies hyperconjugative effects between iodine and thiophene’s π-system .

Q. How does the stability of this compound vary under different storage conditions?

- Degradation studies indicate sensitivity to UV light and moisture. Storage in amber vials under inert gas (Ar/N₂) at –20°C minimizes deiodination. Purity assessments via GC-MS every 3–6 months are advised, with degradation products (e.g., monoiodothiophene) detectable at >0.5% thresholds .

Q. What comparative studies exist between this compound and its 2,5-substituted analog?

- 2,5-Diiodothiophene exhibits stronger halogen bonding due to symmetric iodine placement, whereas 3,4-substitution creates steric hindrance, reducing crystallinity but enhancing solubility in polar solvents. Electrochemical studies show lower oxidation potentials for 3,4-derivatives, making them preferable for polymer electrolyte applications .

Q. What methodologies are emerging for detecting trace impurities in this compound batches?

- High-sensitivity gas chromatography coupled with electron capture detection (GC-ECD) achieves limits of detection (LOD) <10 ppb for iodine-containing contaminants. Calibration using 2,5-diiodothiophene as an internal standard improves quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.